

3-Methoxybenzylamine molecular weight and density

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxybenzylamine

Cat. No.: B130926

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of 3-Methoxybenzylamine

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical compounds is fundamental. This guide provides a detailed overview of the molecular weight and density of **3-Methoxybenzylamine**, including experimental protocols for their determination.

Physicochemical Data of 3-Methoxybenzylamine

The key physical properties of **3-Methoxybenzylamine** are summarized in the table below. These values are critical for a variety of applications, from reaction stoichiometry to formulation development.

Property	Value	Notes
Molecular Weight	137.18 g/mol	Calculated from the molecular formula (C ₈ H ₁₁ NO).[1][2][3][4]
Density	1.072 g/mL	Measured at 25 °C.[1][5][6][7]
Molecular Formula	C ₈ H ₁₁ NO	-
CAS Number	5071-96-5	-

Experimental Protocols

Accurate determination of physical properties is paramount in scientific research. The following sections detail the standard methodologies for measuring the molecular weight and density of a liquid compound like **3-Methoxybenzylamine**.

Determination of Molecular Weight (Dumas Method)

The molecular weight of a volatile liquid can be determined using the Dumas method, which relies on the ideal gas law.

Objective: To determine the molar mass of a volatile liquid by measuring the mass of its vapor at a known volume, temperature, and pressure.

Apparatus:

- Erlenmeyer flask with a small opening
- Aluminum foil
- Beaker (large enough to hold the flask)
- Hot plate
- Analytical balance
- Thermometer
- Barometer

Procedure:

- Preparation: A clean, dry Erlenmeyer flask is weighed with a piece of aluminum foil that will serve as a cap.
- Sample Introduction: A small amount of the volatile liquid (**3-Methoxybenzylamine**) is added to the flask. The flask is then sealed with the aluminum foil cap, and a small pinhole is made in the center of the foil.

- Vaporization: The flask is submerged in a water bath in a large beaker on a hot plate. The water is heated to its boiling point, ensuring the entire flask is surrounded by steam. The liquid in the flask vaporizes and drives out the air through the pinhole.
- Condensation: Once all the liquid has vaporized, the flask is removed from the water bath and allowed to cool to room temperature. The vapor inside condenses back into a liquid. The outside of the flask is carefully dried.
- Measurement: The flask, cap, and the condensed liquid are weighed. The mass of the vapor is the difference between this mass and the initial mass of the empty flask and cap. The temperature of the water bath and the atmospheric pressure are recorded.
- Volume Determination: The volume of the flask is determined by filling it with water and then measuring the volume of the water.

Calculation: The number of moles (n) of the vapor can be calculated using the ideal gas law: $n = PV/RT$, where P is the atmospheric pressure, V is the volume of the flask, R is the ideal gas constant, and T is the temperature of the water bath in Kelvin. The molecular weight (M) is then calculated by dividing the mass of the condensed vapor (m) by the number of moles (n): $M = m/n$.

Determination of Density

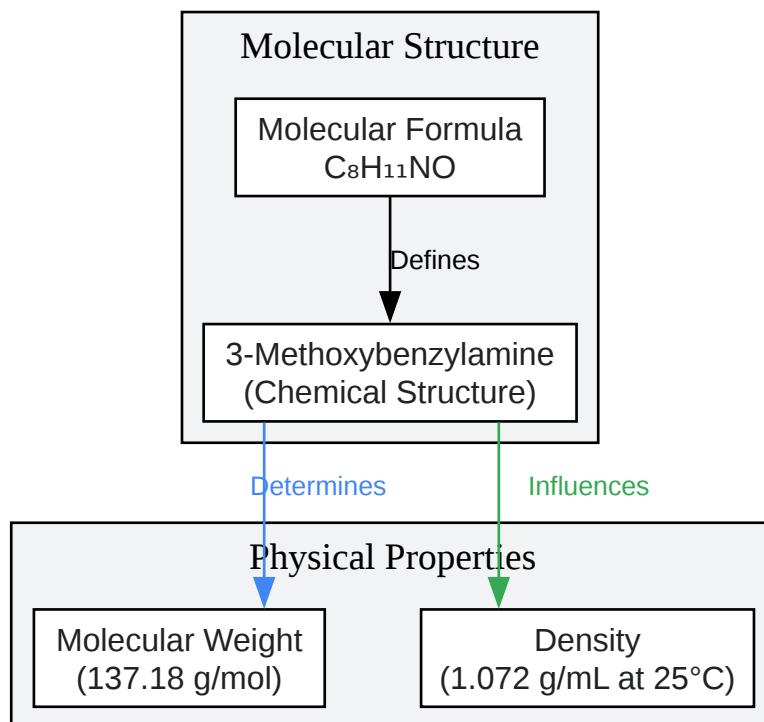
The density of a liquid is determined by measuring the mass of a known volume of the substance.

Objective: To accurately measure the mass and volume of a liquid sample to calculate its density.

Apparatus:

- Pycnometer (density bottle) or a graduated cylinder and an analytical balance. A pycnometer will yield more accurate results.
- Analytical balance
- Thermometer

- Water bath (for temperature control)


Procedure:

- Mass of Empty Pycnometer: A clean and dry pycnometer is weighed accurately on an analytical balance.
- Filling the Pycnometer: The pycnometer is filled with the liquid (**3-Methoxybenzylamine**), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
- Mass of Filled Pycnometer: The filled pycnometer is weighed. The mass of the liquid is the difference between the mass of the filled pycnometer and the mass of the empty pycnometer.
- Volume Determination: The volume of the pycnometer is determined by repeating the above steps with a liquid of known density, such as deionized water, at the same temperature.

Calculation: The density (ρ) is calculated by dividing the mass (m) of the liquid by its volume (V): $\rho = m/V$.

Conceptual Relationship Diagram

The following diagram illustrates the logical connection between the molecular structure of **3-Methoxybenzylamine** and its fundamental physical properties.

[Click to download full resolution via product page](#)

Caption: Relationship between molecular structure and physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. homesciencetools.com [homesciencetools.com]
- 6. youtube.com [youtube.com]

- 7. wjec.co.uk [wjec.co.uk]
- To cite this document: BenchChem. [3-Methoxybenzylamine molecular weight and density]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130926#3-methoxybenzylamine-molecular-weight-and-density]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com